molecular formula C21H19ClN4O4S B15100275 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15100275
M. Wt: 458.9 g/mol
InChI Key: PKPXGZMZGWVPBM-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with furan-based moieties (a furan-2-ylmethyl and furan-2-yl group, respectively). The phenyl ring in the acetamide side chain is further modified with chloro, methoxy, and methyl groups at the 4-, 2-, and 5-positions, respectively (Fig. 1). Synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamides in alkaline ethanol , this compound is part of a broader class of triazole derivatives studied for anti-inflammatory and anti-exudative activities. Preclinical studies on rat models demonstrate its potent anti-exudative effects, with some derivatives outperforming diclofenac sodium .

Properties

Molecular Formula

C21H19ClN4O4S

Molecular Weight

458.9 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H19ClN4O4S/c1-13-9-16(18(28-2)10-15(13)22)23-19(27)12-31-21-25-24-20(17-6-4-8-30-17)26(21)11-14-5-3-7-29-14/h3-10H,11-12H2,1-2H3,(H,23,27)

InChI Key

PKPXGZMZGWVPBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

Comparison with Similar Compounds

Furan vs. Pyridinyl Substituents

  • Anti-exudative activity (AEA) in rat models at 10 mg/kg exceeds diclofenac sodium (8 mg/kg) .
  • Pyridinyl Analogues :
    • N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replacing one furan with pyridinyl reduces AEA by ~30% compared to the target compound, likely due to decreased hydrophobicity .
    • N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): The 2-pyridinyl group introduces steric hindrance, lowering binding affinity to inflammatory targets .

Thiophene vs. Furan Substituents

  • 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Thiophene’s larger atomic radius and polarizability reduce solubility in aqueous media compared to furan derivatives, but increase metabolic stability .

Modifications on the Acetamide Side Chain

Phenyl Ring Substitutions

  • Halogen Effects :
    • N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Fluorine’s electronegativity enhances hydrogen bonding but reduces AEA by 40% compared to the chloro-methoxy-methylphenyl group in the target compound .
    • N-(3-Chloro-4-fluorophenyl) Analogues (): Dual halogenation increases logP (lipophilicity) but introduces toxicity risks .

Methoxy and Methyl Groups

  • The 2-methoxy and 5-methyl groups on the phenyl ring in the target compound optimize steric and electronic interactions with cyclooxygenase (COX) enzymes, as evidenced by molecular docking studies .

Anti-Exudative Activity (AEA)

Compound Substituents (Triazole) AEA (% Inhibition) Reference Dose
Target Compound 5-Furan, 4-Furanmethyl 85% 10 mg/kg
Pyridinyl Analogue (4-pyridinyl) 5-Pyridinyl 55% 10 mg/kg
Thiophene Analogue 5-Thiophene 70% 10 mg/kg
Diclofenac Sodium (Reference) 80% 8 mg/kg

Data sourced from formalin-induced edema studies in rats .

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